2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(6-oxoheptyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(17)7-3-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCUXFEKAXMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459889 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-42-4 | |
| Record name | 2-(6-Oxoheptyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71510-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with heptanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained in good yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated that isoindole derivatives, including this compound, may have therapeutic potential due to their biological activity. They are being studied for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindole-1,3-dione core is highly modular, allowing diverse substitutions that significantly alter pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
*Calculated based on molecular formula (C₁₅H₁₇NO₃).
Key Observations:
Substituent Impact on Bioactivity: The 2,6-dioxopiperidin-3-yl group in thalidomide is critical for its proteasome-targeting activity, enabling degradation of oncoproteins . Sulfanyl chains (e.g., 6-sulfanylhexyl) may improve lipophilicity, altering membrane permeability compared to oxo derivatives .
Physical-Chemical Properties: Thalidomide’s dioxopiperidine ring introduces hydrogen-bonding capacity, enhancing target engagement .
Structure-Activity Relationships (SAR)
- Position of Substituents : Substitutions at the 2-position of the isoindole ring (e.g., thalidomide) are common in therapeutics, while 4-position modifications (e.g., 4-methoxy derivatives) correlate with receptor-specific effects .
- Chain Length and Terminal Groups :
Notes
Biological Activity
Introduction
The compound 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 71510-42-4) is a derivative of isoindoline-1,3-dione, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C15H17NO3 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 2-(6-oxoheptyl)isoindole-1,3-dione |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. For instance, in a comparative study involving cyclooxygenase (COX) inhibition, several derivatives showed higher inhibition rates for COX-2 compared to the reference drug meloxicam. Specifically:
- Compounds B and D exhibited greater COX-2 inhibition than meloxicam.
- The COX-2/COX-1 ratio indicates selectivity towards COX-2 inhibition for several compounds, with some showing comparable selectivity to meloxicam .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro tests revealed that it possesses the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity was assessed through various assays measuring oxidative stress reduction in cellular models .
3. Neuroprotective Effects
In the context of neurodegenerative diseases, 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Molecular docking studies indicated strong binding affinity to AChE and butyrylcholinesterase (BuChE), with IC50 values suggesting effective inhibition at micromolar concentrations:
Case Studies
Case Study 1: Inhibition of Cyclooxygenases
In a study assessing the pharmacological profile of various isoindoline derivatives, it was found that compound E demonstrated a selective inhibition of COX-2 with a ratio exceeding that of meloxicam. This suggests potential use in treating inflammatory conditions where COX-2 plays a critical role .
Case Study 2: Neurodegenerative Disease Models
In another research effort focusing on Alzheimer's disease models, derivatives including the target compound were synthesized and tested for their ability to inhibit cholinesterases. The results indicated promising neuroprotective effects, paving the way for further development as therapeutic agents against cognitive decline .
The biological activities of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be attributed to its structural features that facilitate interactions with key biological targets:
- Cyclooxygenase Inhibition : The compound's ability to bind and inhibit COX enzymes contributes to its anti-inflammatory effects.
- Cholinesterase Inhibition : The structural attributes allow it to effectively inhibit AChE and BuChE, which are crucial in regulating neurotransmitter levels in neurodegenerative conditions.
- Antioxidant Mechanism : The presence of functional groups capable of donating electrons aids in scavenging free radicals, thereby mitigating oxidative stress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodology : The compound can be synthesized via a Mannich-type reaction. For example, heating phthalimide with formaldehyde and a cyclic amine (e.g., 2,6-dimethylpiperidine) in ethanol under reflux at 70°C for 3 hours. Post-reaction, crystallization and purification yield the target compound. Structural confirmation is achieved via ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis . Alternative routes involve reacting phthalic anhydride with amino ketones (e.g., 5-aminopiperidin-2-one) in acetic acid to form isoindole-dione derivatives .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For non-crystalline samples, spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton/carbon environments), FT-IR (to identify carbonyl stretches at ~1700–1750 cm⁻¹), and mass spectrometry (for molecular weight verification) are employed. Polar surface area (PSA) and logP values can be calculated using software like Molinspiration or experimentally determined via HPLC .
Q. What are the key physicochemical properties of this compound, and how are they measured?
- Methodology :
- LogP : Experimentally determined via shake-flask method or HPLC retention times; computationally estimated using tools like ChemAxon .
- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., 260°C for brominated analogs) .
- Stability : Assessed under varying temperatures, pH, and light exposure via accelerated degradation studies monitored by TLC/HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylpropionamide) enhance solubility and reaction rates at 110°C .
- Catalysts : Use of Selectfluor® for electrophilic activation or KOH as a base in ethanol to deprotonate intermediates .
- Workflow : Design of experiments (DoE) to test variables (temperature, stoichiometry) and analyze outcomes via response surface methodology (RSM).
Q. What computational tools are suitable for predicting the compound’s bioactivity and binding affinity?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like the androgen receptor .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and toxicity .
- QSAR Models : Utilize datasets of isoindole-dione derivatives to correlate structural features (e.g., substituent electronegativity) with activity .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?
- Methodology :
- Experimental Replication : Reproduce measurements using standardized protocols (e.g., ASTM distillation for boiling points).
- Peer-Data Comparison : Cross-reference with analogs (e.g., 2-(4-oxocyclohexyl) derivatives show boiling points ~410°C) .
- Error Analysis : Identify confounding factors (e.g., impurities, instrument calibration) via gas chromatography-mass spectrometry (GC-MS) .
Q. What strategies are employed to assess the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Oxidative Stability : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways.
- Storage Recommendations : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis .
Q. How are isoindole-dione derivatives tailored for targeted protein degradation (e.g., PROTACs)?
- Methodology :
- Linker Design : Introduce PEG or alkyl chains (e.g., 2-(2,6-dioxopiperidin-3-yl) groups) to enhance solubility and binding to E3 ligases .
- Cellular Assays : Measure degradation efficiency in androgen receptor (AR)-positive cell lines via western blot or immunofluorescence .
- SAR Studies : Modify substituents (e.g., bromine at position 4) to optimize proteasome recruitment and reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
